

Technical Support Center: Egfr-IN-106 (SMUZ106)

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Compound of Interest		
Compound Name:	Egfr-IN-106	
Cat. No.:	B12375602	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of **Egfr-IN-106**, also known as SMUZ106. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experiments.

Troubleshooting Guides

Issue 1: Unexpected Phenotypes Observed in Cells Treated with Egfr-IN-106

Researchers might observe cellular effects that are not readily explained by the inhibition of the EGFR signaling pathway alone.

Possible Cause: Off-target activity of **Egfr-IN-106**. While shown to be highly selective, it is crucial to consider potential interactions with other cellular kinases.

Troubleshooting Steps:

- Confirm On-Target EGFR Inhibition:
 - Perform a Western blot to verify a dose-dependent decrease in the phosphorylation of EGFR at key tyrosine residues (e.g., Tyr1068). Total EGFR levels should remain unchanged.[1]
- Assess Key Downstream Signaling Nodes:



- Evaluate the phosphorylation status of major downstream effectors of EGFR signaling, such as AKT and ERK1/2. Published data indicates that SMUZ106 does not significantly downregulate the phosphorylation of AKT and Erk1/2, suggesting that observed phenotypes might arise from effects on other pathways.[1]
- Broad Spectrum Kinase Profiling:
 - If unexpected phenotypes persist and are critical to the experimental outcome, consider performing a broad-spectrum kinase profiling assay to identify potential off-target kinases.
 Egfr-IN-106 has been screened against a panel of 76 tyrosine kinases and found to be highly selective for EGFR.[1]

Frequently Asked Questions (FAQs)

Q1: What is the kinase selectivity profile of Egfr-IN-106 (SMUZ106)?

A1: **Egfr-IN-106** (SMUZ106) has demonstrated high selectivity for the Epidermal Growth Factor Receptor (EGFR). In a screening panel of 76 tyrosine kinases, SMUZ106 showed excellent selectivity for EGFR at a concentration of 1 μ M.[1] The inhibitory activity against other closely related kinases, such as HER2 and HER4, was found to be significantly lower than its activity against EGFR.[1] The reported IC50 value for EGFR kinase is 44.1 nM.[1]

Q2: Are there any known off-target kinases for **Egfr-IN-106**?

A2: Based on available data from a 76-tyrosine kinase panel, **Egfr-IN-106** is a highly selective EGFR inhibitor.[1] The inhibitory activity against HER2 and HER4 is substantially lower than for EGFR.[1] For a comprehensive list of the screened kinases, it is recommended to consult the supplementary information of the primary publication, if available.

Q3: How does **Egfr-IN-106** affect downstream signaling pathways?

A3: **Egfr-IN-106** effectively inhibits the autophosphorylation of EGFR in a dose-dependent manner.[1] However, studies have shown that treatment with SMUZ106 does not lead to a significant downregulation of the phosphorylation levels of AKT and Erk1/2, which are key downstream mediators of EGFR signaling.[1] This suggests that **Egfr-IN-106** may modulate other EGFR-regulated pathways or that the observed cellular effects are primarily driven by the



direct inhibition of EGFR without significantly impacting the canonical AKT and ERK pathways in the tested cell lines.[1]

Q4: What is the chemical name for **Egfr-IN-106**?

A4: The chemical name for **Egfr-IN-106** (SMUZ106) is 6-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)-N-(quinolin-6-yl)quinazolin-4-amine.[1]

Data Presentation

Table 1: Kinase Inhibitory Activity of **Egfr-IN-106** (SMUZ106)

Target Kinase	Assay Type	Concentration	% Inhibition	IC50 (nM)
EGFR	HTRF KinEASE- TK	1 μΜ	98.73%	44.1
HER2	HTRF KinEASE- TK	1 μΜ	75.39%	874
HER4	HTRF KinEASE- TK	1 μΜ	87.32%	930

Data sourced from Jiang et al., 2023.[1]

Experimental Protocols

Western Blotting for EGFR Pathway Activation

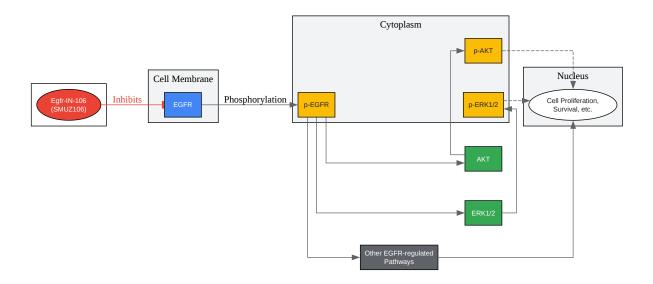
- Cell Lysis:
 - Culture cells to 70-80% confluency.
 - Treat cells with desired concentrations of Egfr-IN-106 or vehicle control for the specified duration.
 - Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.



- Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Protein Quantification:
 - Determine the protein concentration of the supernatant using a BCA protein assay.
- SDS-PAGE and Western Blotting:
 - Denature equal amounts of protein by boiling in Laemmli sample buffer.
 - Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against phospho-EGFR (e.g., Tyr1068),
 total EGFR, phospho-AKT, total AKT, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
 - Visualize bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

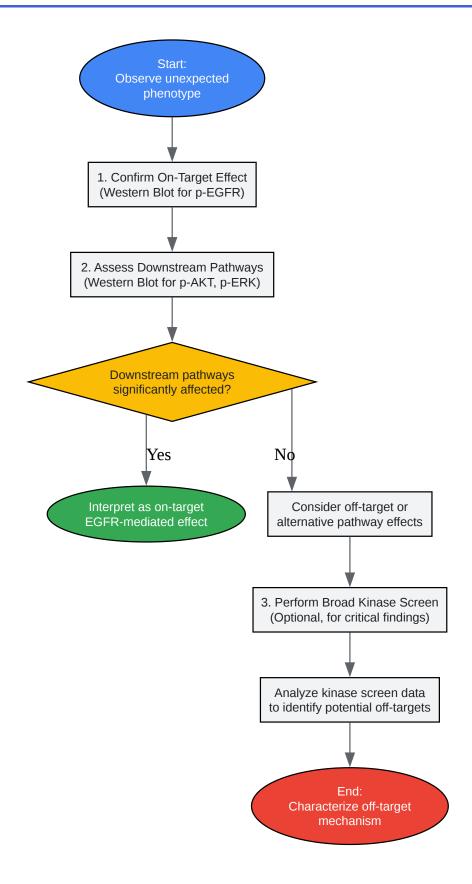




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Caption: Egfr-IN-106 (SMUZ106) inhibits EGFR phosphorylation.





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Caption: Troubleshooting workflow for unexpected cellular phenotypes.



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References

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